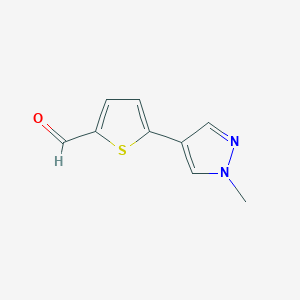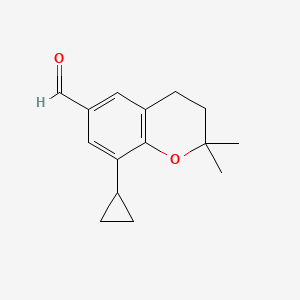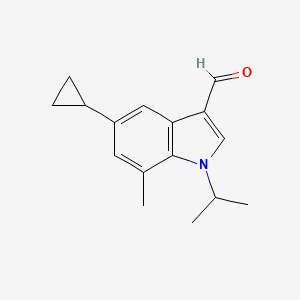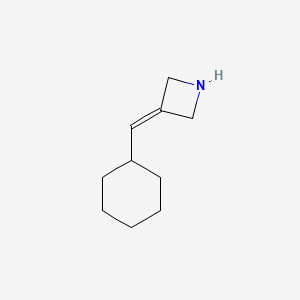
3-(Cyclohexylmethylidene)azetidine
Descripción general
Descripción
3-(Cyclohexylmethylidene)azetidine is a chemical compound with the molecular formula C10H17N . It is a derivative of azetidine, which is a saturated heterocyclic organic compound containing three carbon atoms and one nitrogen atom .
Synthesis Analysis
Azetidines can be prepared by reduction of azetidinones (β-lactams) with lithium aluminium hydride . The [2 + 2] photocycloaddition reaction between an imine and an alkene component, the aza Paternò–Büchi reaction, is one of the most efficient ways to synthesize functionalized azetidines .
Molecular Structure Analysis
Azetidines represent one of the most important four-membered heterocycles used in organic synthesis and medicinal chemistry . The reactivity of azetidines is driven by a considerable ring strain, while at the same time, the ring is significantly more stable than that of related aziridines .
Chemical Reactions Analysis
The [2 + 2] photocycloaddition reaction between an imine and an alkene component, the aza Paternò–Büchi reaction, is one of the most efficient ways to synthesize functionalized azetidines .
Aplicaciones Científicas De Investigación
Azetidines in Medicinal Chemistry and Synthesis
Azetidines, including compounds like 3-(Cyclohexylmethylidene)azetidine, have notable applications in medicinal chemistry. They are recognized for their stability and reactivity, making them valuable in synthesizing various pharmaceuticals. For instance, azetidines are employed in the synthesis of cholesterol absorption inhibitors, enzyme inhibitors, anticancer agents, and hypoglycemic agents (Singh, D’hooghe, & Kimpe, 2008). Their ring structure facilitates the formation of compounds like piperidines and pyrrolidines, which have diverse pharmaceutical applications. Additionally, azetidines are used to synthesize β-lactams, key components in many antibacterial medications.
Azetidine Derivatives in Pharmacology
Research has also explored the synthesis of 3-substituted azetidines for pharmacological purposes. For example, 1-Cyclohexyl-3-guanidinoazetidine has shown promising antihypertensive activity (Okutani, Kaneko, & Masuda, 1974). This highlights the potential of azetidine derivatives in developing new treatments for various medical conditions.
Azetidine-2-Carboxylic Acid in Plant Physiology
In plant physiology, azetidine-2-carboxylic acid, a related compound, has been used as an analog of proline to study the relationship between protein synthesis and ion transport in plants (Pitman, Wildes, Schaefer, & Wellfare, 1977). This research provides insights into the mechanisms of ion uptake and release in plant roots, which is crucial for understanding plant nutrition and growth.
Recent Advances in Azetidine Chemistry
Recent advances in azetidine chemistry have opened new avenues in synthetic organic chemistry. Azetidines are now recognized for their versatility in catalytic processes and as substrates for ring-opening reactions, contributing significantly to the field of heterocyclic chemistry (Mehra, Lumb, Anand, & Kumar, 2017).
Azetidine Synthesis and Functionalization
Innovative methods for the synthesis and functionalization of azetidines have been developed. Techniques like strain-release-driven homologation and iron-catalyzed thiol alkylation have expanded the toolkit for synthesizing azetidine derivatives, offering new possibilities in drug discovery and medicinal chemistry (Fawcett, Murtaza, Gregson, & Aggarwal, 2019; Dubois, Lazaridou, Choi, Mousseau, & Bull, 2019).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-(cyclohexylmethylidene)azetidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N/c1-2-4-9(5-3-1)6-10-7-11-8-10/h6,9,11H,1-5,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDWQRGSGTKUQPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C=C2CNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Cyclohexylmethylidene)azetidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



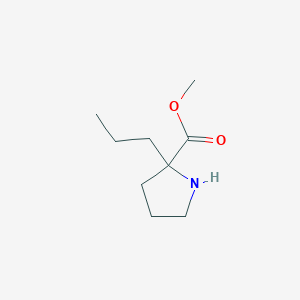
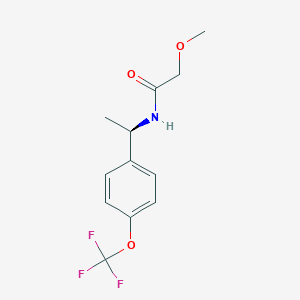
![4-Pentenamide, 3-(hydroxymethyl)-N-[(1S)-1-(1-naphthalenyl)ethyl]-, (3S)-](/img/structure/B1432336.png)
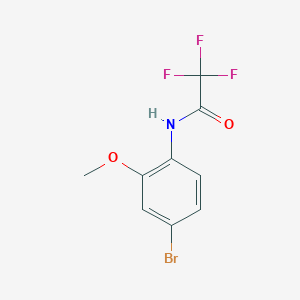
![N-(1-Naphthalen-1-ylethyl)-3-[2-(trifluoromethyl)phenyl]propan-1-amine](/img/structure/B1432340.png)
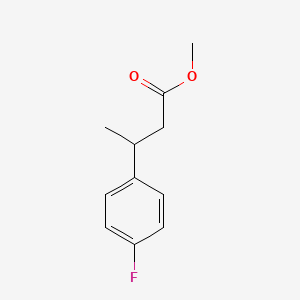
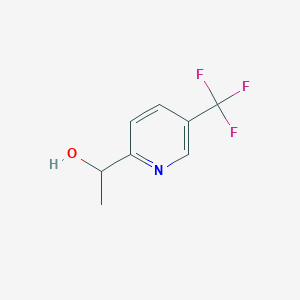
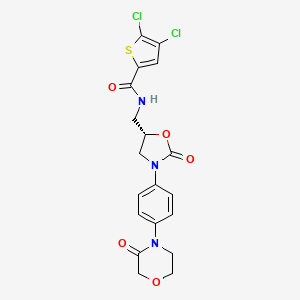
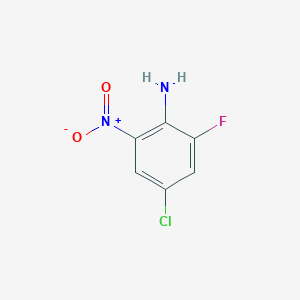

![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1432350.png)
